Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride
Description
Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride is a bicyclic secondary amine derivative with a hydroxymethyl substituent at position 4 and a methyl ester group at position 1 of the azabicyclo[2.1.1]hexane scaffold. Its molecular formula is C₉H₁₄ClNO₃ (calculated based on structural analogs), and it is primarily used in organic synthesis and pharmaceutical research. Notably, this compound has been listed as discontinued by CymitQuimica (Ref: 10-F771085), limiting its commercial availability .
Properties
Molecular Formula |
C8H14ClNO3 |
|---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO3.ClH/c1-12-6(11)8-2-7(3-8,5-10)4-9-8;/h9-10H,2-5H2,1H3;1H |
InChI Key |
KILORAOUIOUXEE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(C1)(CN2)CO.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride typically involves the cyclopropanation of suitable precursors. One common method is the intramolecular cyclopropanation of aldehydes using a Cu(I)/secondary amine cooperative catalyst . This method allows for the efficient construction of the bicyclo[2.1.1]hexane skeleton with high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable photochemical reactions, such as the [2 + 2] cycloaddition of 1,5-dienes using specialized equipment . These methods ensure high yields and purity, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a scaffold in drug design due to its rigidity and unique structure.
Medicine: Explored for its potential therapeutic properties, including as a precursor for bioactive compounds.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride involves its interaction with molecular targets through its functional groups. The hydroxymethyl and carboxylate ester groups can form hydrogen bonds and other interactions with biological molecules, influencing various pathways. The rigidity of the bicyclo[2.1.1]hexane core also plays a role in its binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Key Comparative Data
Research Findings and Critical Analysis
Impact of Substituents
- Hydroxymethyl vs. However, the methoxymethyl variant may exhibit greater metabolic stability due to reduced susceptibility to oxidation .
- Ester Groups : Ethyl esters (e.g., Ethyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride) typically confer higher lipophilicity than methyl esters, influencing membrane permeability in drug design .
Bicyclo System Variations
- Ring Strain and Reactivity : The [2.1.1] system imposes higher ring strain than the [3.1.0] system, making it more reactive in ring-opening reactions. This property is exploited in synthesizing constrained peptides or enzyme inhibitors .
- Synthetic Accessibility : [3.1.0] analogs (e.g., LookChem’s ethyl derivative) are more commonly reported in synthetic pathways, suggesting easier accessibility compared to [2.1.1] systems .
Commercial and Practical Considerations
- The discontinuation of this compound highlights reliance on alternatives like its methoxymethyl or ethyl ester analogs for ongoing research .
- Pharmacopeial standards for related bicyclo compounds (e.g., thia-azabicyclo systems in mezlocillin) emphasize rigorous crystallinity and purity testing, which may apply to this class .
Biological Activity
Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 2460748-83-6
- Molecular Formula : C8H14ClNO2
- Molecular Weight : 191.66 g/mol
- Purity : 95%
Biological Activity Overview
This compound exhibits several biological activities, primarily due to its structural features that allow interaction with various biological targets.
1. Enzyme Inhibition
Research indicates that compounds with similar structures exhibit significant inhibitory effects on various enzymes, particularly those involved in hormonal pathways. For instance, derivatives of bicyclic compounds have shown potent inhibition of aromatase, an enzyme critical in estrogen biosynthesis, which is relevant for breast cancer therapies .
| Compound | Target Enzyme | Inhibition Potency |
|---|---|---|
| Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate | Aromatase | Potent |
| 3-cyclohexyl derivative | Aromatase | >140-fold compared to aminoglutethimide |
2. Anticancer Activity
The compound has been investigated for its potential anticancer properties, particularly in the context of hormone-dependent tumors such as breast cancer. The mechanism likely involves modulation of estrogen synthesis through aromatase inhibition, leading to reduced tumor growth and proliferation .
3. Neuropharmacological Effects
Preliminary studies suggest that bicyclic amines may exhibit neuropharmacological effects, potentially impacting neurotransmitter systems such as dopamine and serotonin pathways. This could imply a role in treating neurodegenerative diseases or mood disorders.
Case Study 1: Aromatase Inhibition
In a study published in a peer-reviewed journal, various derivatives of azabicyclo compounds were synthesized and tested for their ability to inhibit human placental aromatase. The results indicated that certain derivatives were significantly more effective than existing treatments, suggesting a promising avenue for drug development aimed at hormone-dependent cancers .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted on related bicyclic compounds to determine the impact of structural modifications on biological activity. Findings revealed that specific functional groups significantly enhanced enzyme inhibition potency and selectivity towards aromatase compared to other enzymes involved in steroid metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
